N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6S/c25-22(20-4-2-10-28-20)24-9-1-3-15-5-6-16(13-18(15)24)23-31(26,27)17-7-8-19-21(14-17)30-12-11-29-19/h2,4-8,10,13-14,23H,1,3,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPJMDPLMNJAKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N(C1)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzodioxine Ring Formation
The benzodioxine scaffold is synthesized via cyclization of 1,2-dihydroxybenzene derivatives with 1,2-dibromoethane under basic conditions. For example:
Procedure :
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1,2-Dihydroxybenzene-6-sulfonic acid (10.8 g, 70 mmol) is reacted with 1,2-dibromoethane (24 mL, 278 mmol) in DMF (40 mL) and K₂CO₃ (38.6 g, 280 mmol) at 65°C for 24 hours.
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The mixture is acidified with HCl, extracted with dichloromethane, and recrystallized from toluene to yield 2,3-dihydro-1,4-benzodioxine-6-sulfonic acid (melting point: 165–173°C).
Sulfonyl Chloride Formation
The sulfonic acid is converted to the sulfonyl chloride using PCl₅ or SOCl₂ :
Procedure :
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2,3-Dihydro-1,4-benzodioxine-6-sulfonic acid (5.55 mmol) is stirred with SOCl₂ (30.7 mL) at 85°C for 1 hour.
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Excess SOCl₂ is removed under reduced pressure, yielding 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride as a pale yellow oil (yield: 42%).
Synthesis of 1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-amine
Tetrahydroquinoline Core Construction
The tetrahydroquinoline scaffold is synthesized via Friedländer annulation or Bischler-Napieralski cyclization :
Procedure :
Acylation with Furan-2-carbonyl Chloride
The amine is acylated under Schotten-Baumann conditions:
Procedure :
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1,2,3,4-Tetrahydroquinolin-7-amine (1 eq) is dissolved in CH₂Cl₂ and treated with furan-2-carbonyl chloride (1.2 eq) and Et₃N (3 eq) at 0°C.
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The reaction is stirred for 4 hours, washed with 1M HCl, and purified via silica gel chromatography to yield 1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-amine (yield: 68–75%).
Sulfonamide Coupling Reaction
The final step involves coupling the benzodioxine sulfonyl chloride with the tetrahydroquinoline amine:
Procedure :
-
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride (1 eq) is added to a solution of 1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-amine (1 eq) in DMF with DIPEA (3 eq) at 0°C.
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The mixture is stirred at 40°C overnight, diluted with ethyl acetate, and washed with brine.
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Purification via reverse-phase HPLC affords the target compound (yield: 62–70%, MH⁺: 447.0).
Reaction Optimization and Analytical Data
Key Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Sulfonyl Chloride Purity | >95% (HPLC) | Prevents side reactions (↑15%) |
| Coupling Temperature | 40°C | Balances rate and decomposition |
| Base | DIPEA (3 eq) | Neutralizes HCl, improves coupling |
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions including:
Oxidation: Can be facilitated by oxidizing agents like potassium permanganate.
Reduction: May involve reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, depending on the reactive sites within the molecule.
Common Reagents and Conditions
Typical reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide, dichloromethane, acetonitrile.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The reactions produce various derivatives and analogs which can be utilized for further research or practical applications. For example, oxidation might yield sulfoxide or sulfone derivatives, while reduction may produce simpler amine-containing products.
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has numerous applications in:
Chemistry: As a precursor or intermediate for synthesizing other complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its therapeutic potentials such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in developing materials with specific physical properties or in the formulation of certain polymers.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: May interact with specific enzymes, receptors, or cellular structures, influencing biological pathways.
Pathways Involved: It can modulate signaling pathways, either inhibiting or activating certain biological processes, depending on its structural conformation and functional groups.
Comparison with Similar Compounds
Core Structural Analog: N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Key Differences :
- Substituent on Tetrahydroquinoline: The methoxyethyl group (CH2CH2OCH3) in this analog contrasts with the furan-2-carbonyl (C4H3O-CO-) group in the target compound.
- Molecular Weight : The analog has a molecular weight of 404.5 g/mol (C20H24N2O5S), while the target compound’s furan carbonyl adds ~60 g/mol, estimated at ~464 g/mol .
- Electronic Effects: The electron-withdrawing carbonyl in the target compound may reduce basicity of the tetrahydroquinoline nitrogen compared to the electron-donating methoxyethyl group.
Functional Implications :
Sulfonamide Derivatives with Benzodioxine Moieties
Example : N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide ()
- Structural Overlap: Shares the 2,3-dihydro-1,4-benzodioxine ring but lacks the tetrahydroquinoline-furan system.
Comparison :
- The target compound’s tetrahydroquinoline-furan unit adds conformational rigidity and a larger surface area, which might improve target selectivity compared to simpler benzodioxine sulfonamides .
Tetrahydroquinoline-Based Sulfonamides with Acyl Groups
Example: N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide ()
Functional Contrast :
Furan-Containing Analogs
Examples :
Relevance :
- However, the target compound’s hybrid structure may combine the pharmacophoric advantages of both sulfonamides and furan-based ligands .
Comparative Data Table
Research Implications and Gaps
- Synthesis : The target compound’s synthesis can leverage protocols from (acylations) and (sulfonamide coupling) .
- Biological Activity: While benzodioxine sulfonamides are associated with enzyme inhibition (e.g., carbonic anhydrase), the tetrahydroquinoline-furan hybrid’s activity remains unexplored .
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N2O4S. The compound features a furan-2-carbonyl group linked to a tetrahydroquinoline moiety and a sulfonamide group. These components are known for their biological reactivity and potential therapeutic applications.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonamide group is known for its role in inhibiting enzymes such as carbonic anhydrase and certain proteases. This inhibition can disrupt metabolic pathways and lead to therapeutic effects.
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties by targeting bacterial cell wall synthesis or metabolic pathways.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anti-inflammatory | Potential to reduce inflammation through modulation of cytokine production. |
| Anticancer | May induce apoptosis in cancer cells through specific molecular interactions. |
| Enzyme Inhibition | Inhibits key enzymes involved in metabolic processes. |
Antimicrobial Activity
In studies assessing the antimicrobial effects of similar sulfonamide compounds, it was found that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus .
Anti-inflammatory Effects
Research has indicated that compounds with a sulfonamide group can modulate inflammatory responses. In vitro studies showed that these compounds reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Anticancer Properties
Preliminary studies have suggested that this compound may induce apoptosis in various cancer cell lines. A study reported that treatment with this compound led to significant cell death in breast cancer cells (MCF-7) at concentrations above 10 µM .
Case Studies
Several case studies have explored the pharmacological potential of similar compounds:
- Case Study 1 : A derivative of the compound was tested for its ability to inhibit carbonic anhydrase activity in vitro. Results indicated an IC50 value of 0.05 µM, highlighting its potency as an enzyme inhibitor .
- Case Study 2 : In vivo studies using animal models showed that administration of the compound resulted in reduced tumor growth in xenograft models of colorectal cancer .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?
- Methodological Answer : The compound is typically synthesized via multi-step reactions. A common approach involves coupling a sulfonyl chloride derivative with a tetrahydroquinoline precursor under basic conditions (e.g., using triethylamine in dichloromethane or DMF). For example, the sulfonamide group is introduced by reacting 1,2,3,4-tetrahydroquinolin-7-amine with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride. Subsequent furan-2-carbonyl incorporation is achieved via acylation using furan-2-carbonyl chloride . Reaction optimization (temperature, solvent, and stoichiometry) is critical for yields exceeding 70% .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm proton environments and carbon frameworks.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight verification.
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm) .
- X-ray Crystallography : Resolves 3D conformation, as demonstrated for analogous sulfonamide derivatives .
Q. What key structural motifs influence its biological activity?
- Methodological Answer : The tetrahydroquinoline core enhances lipid solubility for membrane penetration, while the sulfonamide group facilitates hydrogen bonding with biological targets (e.g., enzymes). The furan-2-carbonyl moiety may contribute to π-π stacking interactions, critical for binding affinity. Comparative studies on analogs suggest that substituents on the benzodioxine ring modulate selectivity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields in the acylation step?
- Methodological Answer : Low yields often arise from steric hindrance at the tetrahydroquinoline nitrogen. Strategies include:
- Catalytic Activation : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
- Solvent Optimization : Switching from DCM to THF improves solubility of intermediates.
- Temperature Control : Maintaining 0–5°C during furan-2-carbonyl chloride addition reduces side reactions. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity to >95% .
Q. How can contradictory data in antimicrobial assays be resolved?
- Methodological Answer : Discrepancies may stem from:
- Strain Variability : Test against standardized microbial panels (e.g., ATCC strains) with controlled inoculum sizes.
- Compound Stability : Assess degradation under assay conditions (e.g., pH 7.4, 37°C) via HPLC.
- Synergistic Effects : Evaluate interactions with adjuvants (e.g., efflux pump inhibitors) to clarify potency. Data normalization to positive controls (e.g., ciprofloxacin) is essential .
Q. What computational methods predict target enzymes for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase IX).
- MD Simulations : GROMACS for stability analysis of ligand-enzyme complexes over 100 ns trajectories.
- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with IC values from analogous compounds .
Q. What strategies address poor aqueous solubility in preclinical testing?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or glycoside groups at the sulfonamide nitrogen.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for enhanced bioavailability.
- Co-Solvency : Use cyclodextrins or PEG-400 to improve solubility without altering activity .
Q. How is structure-activity relationship (SAR) analysis conducted for analogs?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the benzodioxine (e.g., electron-withdrawing groups) or tetrahydroquinoline (e.g., alkylation).
- Biological Profiling : Test analogs against cancer cell lines (e.g., MCF-7, HepG2) and bacterial strains.
- Statistical Analysis : Use PCA (Principal Component Analysis) to identify structural features correlating with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
